An In-depth Technical Guide to 2-Methoxy-4-methylpyrimidine (CAS: 14001-60-6): A Key Intermediate in Synthetic Chemistry
An In-depth Technical Guide to 2-Methoxy-4-methylpyrimidine (CAS: 14001-60-6): A Key Intermediate in Synthetic Chemistry
This technical guide provides a comprehensive overview of 2-Methoxy-4-methylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies.
Introduction: The Versatility of a Substituted Pyrimidine
2-Methoxy-4-methylpyrimidine, with the CAS number 14001-60-6, is a substituted pyrimidine that serves as a crucial building block in organic synthesis. The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 4-position imparts unique reactivity and physicochemical properties to this molecule, making it a valuable intermediate in the synthesis of complex targets. Its utility spans the development of kinase inhibitors for oncology, novel agrochemicals, and other specialized chemical applications. This guide aims to provide a detailed technical resource for the effective utilization of this compound in a laboratory and developmental setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 14001-60-6 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 108-110 °C at 70 mmHg | [1] |
| Density | 1.068 ± 0.06 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.496 (Predicted) | [1] |
| Solubility | Soluble in most organic solvents. | - |
| Storage Conditions | Store in a cool, dry, well-ventilated area, away from incompatible materials. Refrigeration is recommended. | [1][2] |
Synthesis and Purification
The synthesis of 2-Methoxy-4-methylpyrimidine can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom from a suitable chloropyrimidine precursor.
Synthetic Strategy: Nucleophilic Aromatic Substitution
A prevalent method for the synthesis of 2-Methoxy-4-methylpyrimidine involves the reaction of 2-chloro-4-methylpyrimidine with sodium methoxide. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of the methoxide nucleophile.
Caption: Synthetic route to 2-Methoxy-4-methylpyrimidine.
Experimental Protocol: Synthesis from 2-Chloro-4-methylpyrimidine
This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials:
-
2-Chloro-4-methylpyrimidine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise or as a solution in methanol. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 2-Methoxy-4-methylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow liquid.
Spectroscopic Characterization
Structural elucidation and purity assessment are critical for any synthesized compound. The following are the expected spectroscopic data for 2-Methoxy-4-methylpyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a singlet for the methyl protons, and two signals for the aromatic protons on the pyrimidine ring. The chemical shifts (δ) in ppm are predicted as follows:
-
~2.4 ppm (s, 3H, -CH₃)
-
~3.9 ppm (s, 3H, -OCH₃)
-
~6.8 ppm (d, 1H, Ar-H)
-
~8.2 ppm (d, 1H, Ar-H)
-
-
¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C-H stretching (aromatic and aliphatic): ~2950-3100 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): ~1400-1600 cm⁻¹
-
C-O stretching (methoxy group): ~1050-1250 cm⁻¹
Mass Spectrometry (MS)
-
Molecular Ion: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 124.
-
Fragmentation: Common fragmentation patterns may involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 109, or cleavage of the methoxy group to yield a fragment at m/z = 93.[3][4][5]
Reactivity and Applications in Drug Discovery and Agrochemicals
2-Methoxy-4-methylpyrimidine is a versatile intermediate due to the electronic nature of its substituted pyrimidine ring. The methoxy group at the 2-position is a key functional handle for further transformations.
Key Reactions
-
Nucleophilic Displacement of the Methoxy Group: Although less reactive than a corresponding chloro-substituent, the methoxy group can be displaced by strong nucleophiles under forcing conditions.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus deactivated towards electrophilic substitution. However, reactions at the 5-position may be possible under specific conditions.
-
Metal-Catalyzed Cross-Coupling Reactions: The pyrimidine ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds, although this often requires prior functionalization (e.g., halogenation) of the ring.
Role in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[6][7][8] The pyrimidine ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. 2-Methoxy-4-methylpyrimidine can serve as a precursor to more complex pyrimidine derivatives that are subsequently elaborated into potent and selective kinase inhibitors.
Caption: General workflow for utilizing 2-Methoxy-4-methylpyrimidine in kinase inhibitor synthesis.
Applications in Agrochemicals
Substituted pyrimidines are also integral to the development of modern fungicides and herbicides.[9][10][11] The specific substituents on the pyrimidine ring can be fine-tuned to achieve high efficacy against target pests while maintaining low toxicity to non-target organisms and the environment. 2-Methoxy-4-methylpyrimidine provides a valuable starting point for the synthesis of novel agrochemical candidates.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical.
GHS Hazard Classification
Based on available data, 2-Methoxy-4-methylpyrimidine is classified with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[12]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[12]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[12]
Safe Handling Practices
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[12]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Refrigeration is often recommended.[1][2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[12]
Conclusion
2-Methoxy-4-methylpyrimidine is a valuable and versatile heterocyclic building block with significant applications in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agrochemicals. Its well-defined reactivity, stemming from the substituted pyrimidine core, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and safety precautions, as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors.
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